![molecular formula C12H9N3O2 B1273881 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 57712-62-6](/img/structure/B1273881.png)
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
“1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C12H9N3O2 . It is a compound that has been the subject of various studies and has potential applications in different fields .
Synthesis Analysis
There are several methods for synthesizing this compound. One approach involves chemical modification at the 5 and 3 positions of the thieno [2,3-d]pyrimidine-2,4-dione ring based on computational modeling . Another method involves a highly facile approach to the synthesis of novel 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-phenylacetamides .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” can be represented by the InChI code: 1S/C12H9N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16,17) . The compound has a molecular weight of 227.22 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.22 g/mol . It has a topological polar surface area of 73.2 Ų and a complexity of 413 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Synthesis of Tetrahydropyrimidines
“1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is used in the synthesis of tetrahydropyrimidines (THPMs). THPMs represent an important group of highly valuable heterocyclic motifs in the field of medicinal chemistry .
Biological Activities
Dihydropyrimidines, which can be synthesized from “1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile”, display a wide range of biological activities such as calcium channel modulators, adrenergic receptor antagonist, mitotic kinesin inhibitor, antiviral, antibacterial .
Anti-inflammatory and Antiviral Properties
Compounds synthesized from “1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” have shown anti-inflammatory and antiviral properties .
Drug Discovery
“1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” plays a significant role in the drug discovery process, especially in the field of medicinal chemistry .
Future Directions
properties
IUPAC Name |
1-benzyl-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWTXZTZCRWLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384935 |
Source
|
Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
57712-62-6 |
Source
|
Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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